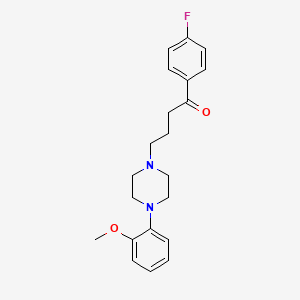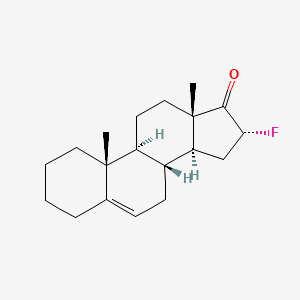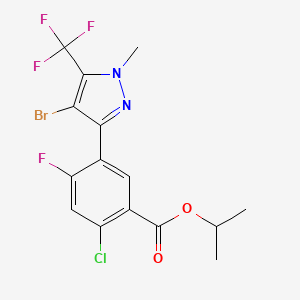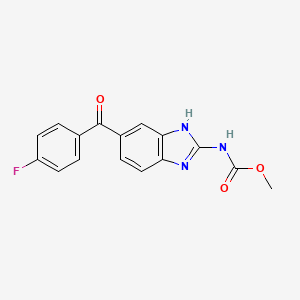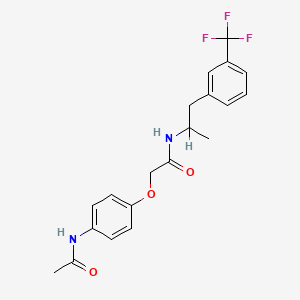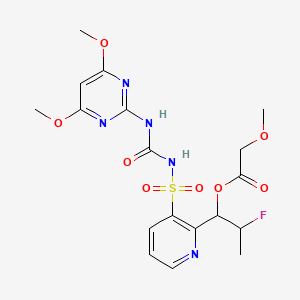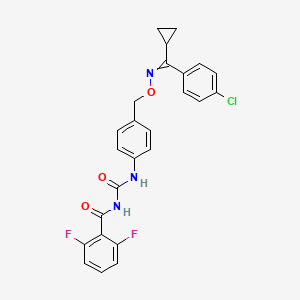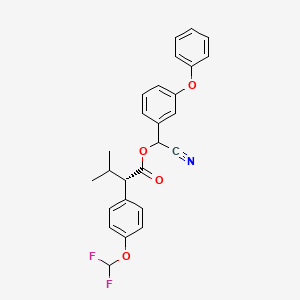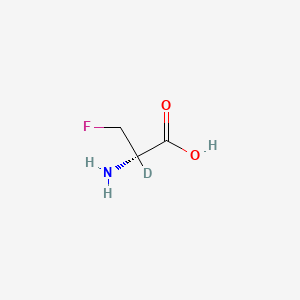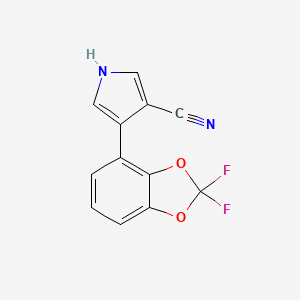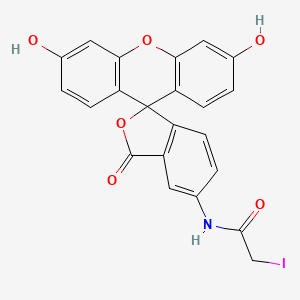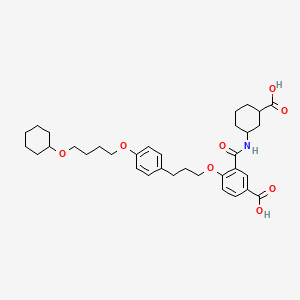
HAMI3379
描述
HAMI3379 是一种被称为半胱氨酰白三烯受体拮抗剂的化合物。它最初被开发用于治疗心血管和炎症性疾病。 近年来,它已被重新用于孤儿 G 蛋白偶联受体 GPR17 的药理学开发,增强了促进患者再髓鞘化的再生策略 .
科学研究应用
HAMI3379 具有广泛的科学研究应用:
化学: 它被用作工具化合物来研究半胱氨酰白三烯受体及其在各种生理和病理过程中的作用。
生物学: This compound 促进啮齿动物和人类少突胶质细胞的分化,使其在神经生物学和再生医学研究中具有价值.
医学: 研究表明它可以通过 NLRP3 炎症小体/细胞焦亡途径改善地鼠的卒中后抑郁症,表明它在神经系统疾病中具有潜在的治疗应用.
作用机制
HAMI3379 通过拮抗半胱氨酰白三烯受体,特别是 CysLT2 受体来发挥作用。它阻断白三烯 D4 和白三烯 C4 与这些受体的结合,阻止它们的激活和随后的细胞内钙动员。 这种抑制导致这些受体介导的炎症和其他生理反应减少 . 此外,this compound 已被确定为孤儿 G 蛋白偶联受体 GPR17 的拮抗剂,促进少突胶质细胞的成熟 .
生化分析
Biochemical Properties
HAMI3379 plays a significant role in biochemical reactions by acting as an antagonist to specific receptors. It interacts with the cysteinyl-leukotriene CysLT2 receptor, inhibiting its signaling pathways. Additionally, this compound has been identified as an antagonist of the GPR17 receptor, inhibiting its signaling in human, rat, and mouse models . These interactions are crucial for its role in modulating inflammatory responses and promoting oligodendrocyte differentiation.
Cellular Effects
This compound influences various cellular processes, particularly in the context of inflammation and neuroprotection. It has been shown to promote the maturation of oligodendrocytes, which are essential for myelination in the central nervous system . By blocking the GPR17 receptor, this compound enhances the differentiation of rodent and human oligodendrocytes, thereby supporting remyelination strategies . Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its therapeutic potential.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific receptors. As an antagonist of the CysLT2 receptor, this compound inhibits calcium mobilization induced by leukotriene D4 and leukotriene C4 . This inhibition reduces inflammatory responses and provides neuroprotective effects. Furthermore, this compound’s antagonistic action on the GPR17 receptor promotes oligodendrocyte maturation by blocking GPR17-mediated signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its activity over extended periods, promoting sustained oligodendrocyte differentiation and remyelination
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits the CysLT2 receptor and promotes oligodendrocyte maturation without significant adverse effects . At higher doses, potential toxic effects may arise, necessitating careful dosage optimization in therapeutic applications. Studies have demonstrated that this compound can prevent decreases in body weight and neurological deficits in animal models of meningitis and cerebral ischemia .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s antagonistic action on the CysLT2 receptor influences leukotriene metabolism, reducing inflammatory responses . Additionally, this compound’s interaction with the GPR17 receptor affects metabolic flux and metabolite levels, contributing to its neuroprotective effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, ensuring its effective action at target sites . The compound’s distribution patterns are crucial for its therapeutic efficacy, particularly in the context of neuroprotection and inflammation modulation.
Subcellular Localization
This compound’s subcellular localization plays a vital role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns ensure its effective interaction with target receptors and biomolecules, enhancing its therapeutic potential.
准备方法
HAMI3379 的合成路线和反应条件在现有文献中没有详细说明。已知 this compound 是通过一系列涉及酰胺键形成和各种官能团掺入的有机反应合成的。 工业生产方法通常涉及多步合成工艺,以确保高纯度和高产率 .
化学反应分析
HAMI3379 会经历各种化学反应,主要涉及它作为拮抗剂的作用。它阻断白三烯 D4 与半胱氨酰白三烯受体的放射性配体结合,并拮抗白三烯诱导的细胞内钙动员。这些反应中常用的试剂包括白三烯 D4 和白三烯 C4。 这些反应产生的主要产物是受体的抑制或阻断形式,阻止了它们的正常功能 .
相似化合物的比较
HAMI3379 在作为半胱氨酰白三烯受体和孤儿 G 蛋白偶联受体 GPR17 的拮抗剂方面的双重作用中是独一无二的。类似的化合物包括:
蒙特卢卡斯特: 另一种主要用于治疗哮喘和过敏性鼻炎的半胱氨酰白三烯受体拮抗剂。
扎弗卢卡斯特: 与蒙特卢卡斯特类似,它通过阻断白三烯受体来控制哮喘。
普兰卢卡斯特: 另一种用于治疗哮喘的白三烯受体拮抗剂。
This compound 因其对 GPR17 的额外活性而脱颖而出,使其成为神经生物学和再生医学研究中的宝贵化合物 .
属性
IUPAC Name |
3-[(3-carboxycyclohexyl)carbamoyl]-4-[3-[4-(4-cyclohexyloxybutoxy)phenyl]propoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H45NO8/c36-32(35-27-10-6-9-25(22-27)33(37)38)30-23-26(34(39)40)15-18-31(30)43-21-7-8-24-13-16-29(17-14-24)42-20-5-4-19-41-28-11-2-1-3-12-28/h13-18,23,25,27-28H,1-12,19-22H2,(H,35,36)(H,37,38)(H,39,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJWSEPIRZRGCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCCCCOC2=CC=C(C=C2)CCCOC3=C(C=C(C=C3)C(=O)O)C(=O)NC4CCCC(C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H45NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80439859 | |
| Record name | HAMI3379 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
595.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
712313-35-4 | |
| Record name | HAMI3379 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of HAMI3379 and how does its action affect downstream signaling?
A: this compound acts as a potent and selective antagonist of the cysteinyl leukotriene receptor 2 (CysLT2). [] While the exact downstream signaling pathways affected by this compound are still being investigated, research suggests its influence on various cellular processes. For instance, in human mast cells, this compound effectively blocked LTD4-induced CSF2 mRNA expression, indicating its ability to modulate gene transcription. [] Further studies have demonstrated this compound's ability to suppress the NLRP3 inflammasome/pyroptosis pathway, highlighting its potential role in mitigating neuroinflammation. []
Q2: How effective is this compound in comparison to other CysLT2 antagonists?
A: this compound stands out as the first potent and selective CysLT2 receptor antagonist characterized. [] This selectivity is crucial as it allows researchers to delineate the specific roles of CysLT2 receptors in various physiological and pathological conditions, which was previously difficult due to a lack of specific antagonists.
Q3: Can this compound influence the progression of cancer metastasis?
A: Research suggests that this compound might indirectly impact cancer metastasis by influencing platelet function. While this compound itself does not directly target cancer cells, it was found to be ineffective in inhibiting the mitogenic action of human platelets on breast cancer cells. [] This observation suggests that its influence on metastasis is likely mediated through its interaction with the CysLT2 receptor on platelets, though more research is needed to fully understand this mechanism.
Q4: What is the role of this compound in oligodendrocyte differentiation?
A: this compound has shown promise in promoting oligodendrocyte differentiation by blocking GPR17. [] While the exact mechanisms remain under investigation, this discovery opens new avenues for developing therapies targeting neurological disorders characterized by impaired oligodendrocyte function.
Q5: Are there any in vivo studies demonstrating the therapeutic potential of this compound?
A: Yes, this compound has demonstrated promising results in preclinical animal models. For instance, in a gerbil model of post-stroke depression (PSD), this compound administration significantly improved neurological scores and reduced depression-like behaviors. [] These findings highlight its potential as a therapeutic agent for neurological conditions and warrant further investigation in clinical trials.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


